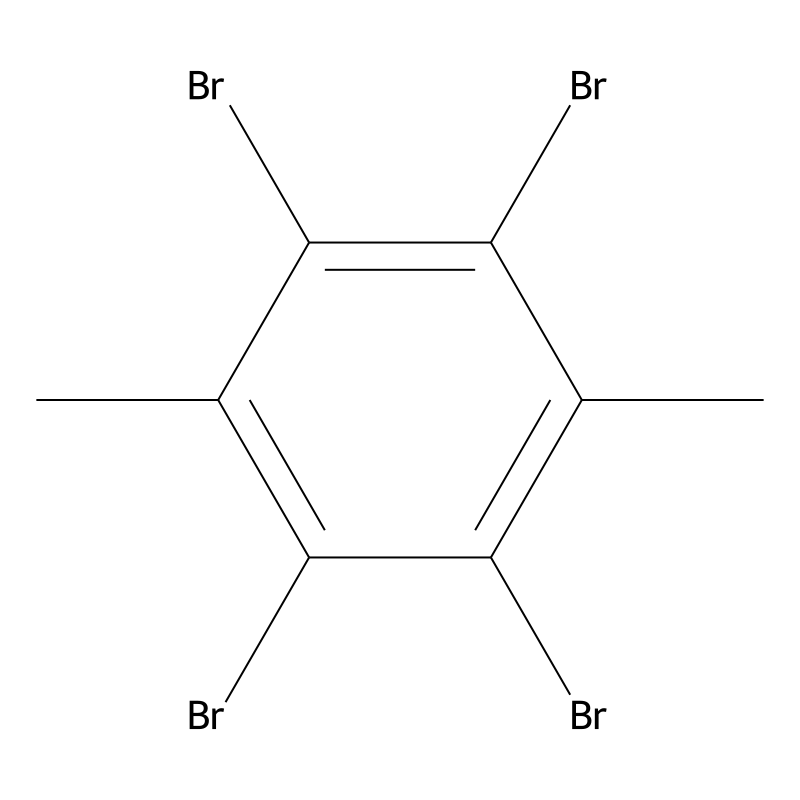

2,3,5,6-Tetrabromo-p-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Analysis and Testing

Due to its high bromine content and specific physicochemical properties, 2,3,5,6-tetrabromo-p-xylene serves as a valuable reference standard for environmental analysis and testing. It helps researchers calibrate instruments and validate analytical methods used to detect and quantify other brominated flame retardants (BFRs) in environmental samples like soil, water, and sediment [].

2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound with the molecular formula C8H6Br4 and a molecular weight of approximately 421.75 g/mol. It is classified as a solid at room temperature and has gained attention primarily for its application as a flame retardant. The compound features four bromine atoms substituted on the p-xylene backbone, which significantly influences its chemical properties and biological interactions.

- TBPX's potential environmental impact raises concerns, particularly its persistence and bioaccumulation in organisms [].

- Data on its toxicity and other hazards is limited, and further research is necessary for a complete safety profile.

Please Note:

- Research on TBPX is ongoing, and more information on its properties, reactions, and environmental impact is likely to emerge in the future.

- Due to the limited data available, some sections of this analysis are incomplete.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of other derivatives.

- Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring.

- Dehalogenation Reactions: Under specific conditions, the bromine atoms may be removed, resulting in less brominated derivatives or completely dehalogenated products.

The biological activity of 2,3,5,6-Tetrabromo-p-xylene has been studied primarily concerning its potential toxicity and environmental impact. It is known to cause skin irritation and serious eye irritation upon contact. Additionally, there are concerns regarding its role as an environmental pollutant due to its persistence and bioaccumulation potential in aquatic systems .

Several methods exist for synthesizing 2,3,5,6-Tetrabromo-p-xylene:

- Bromination of p-Xylene: Direct bromination of p-xylene using bromine in the presence of a catalyst can yield 2,3,5,6-Tetrabromo-p-xylene.

- Electrophilic Aromatic Substitution: This method involves multiple steps of bromination followed by purification processes to isolate the desired tetrabrominated product.

- Synthetic Routes from Other Brominated Compounds: Starting from other halogenated xylene derivatives can also lead to the synthesis of this compound through controlled reactions.

2,3,5,6-Tetrabromo-p-xylene is primarily utilized as a flame retardant in various materials susceptible to combustion. Its effectiveness in reducing flammability makes it valuable in applications such as:

- Textiles: Used in fire-resistant fabrics.

- Plastics: Incorporated into polymers to enhance fire safety.

- Coatings: Added to paints and coatings for improved fire resistance.

Research on interaction studies involving 2,3,5,6-Tetrabromo-p-xylene indicates potential effects on human health and the environment. Its interactions with biological systems have raised concerns regarding:

- Toxicity: Skin and eye irritation are documented effects; further studies are needed to assess long-term health impacts.

- Environmental Persistence: Its stability raises questions about accumulation in ecosystems and potential effects on wildlife.

Several compounds share structural similarities with 2,3,5,6-Tetrabromo-p-xylene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromonaphthalene | C10H7Br | Contains a naphthalene ring; used in organic synthesis. |

| Decabromodiphenyl ether | C12Br10O | A more heavily brominated compound; widely used as a flame retardant but faces regulatory scrutiny. |

| Tetrabromobisphenol A | C12H6Br4O | Used in electronics; has different toxicity profiles compared to tetrabrominated xylenes. |

2,3,5,6-Tetrabromo-p-xylene stands out due to its specific substitution pattern on the p-xylene framework and its targeted application as a flame retardant.

This detailed overview provides insights into the properties and implications of 2,3,5,6-Tetrabromo-p-xylene within chemical research and industrial applications. Further studies are essential for understanding its full scope of biological activity and environmental impact.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant